molecular formula C10H10N4O B11740784 N'-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide

N'-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide

Katalognummer: B11740784
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: XFEAYEHJPXRGFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide is a chemical compound with the molecular formula C10H10N4O It is known for its unique structure, which includes an amino group, a cyano group, and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide typically involves the reaction of benzohydrazide with cyanoacetic acid derivatives. One common method is the cyanoacetylation of benzohydrazide using methyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Solvent-free methods or the use of environmentally benign solvents may also be employed to enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .

Wissenschaftliche Forschungsanwendungen

N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its cyano and amino groups enable it to form covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(1-amino-2-cyanovinyl)benzohydrazide
  • N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide derivatives

Uniqueness

Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Eigenschaften

Molekularformel

C10H10N4O

Molekulargewicht

202.21 g/mol

IUPAC-Name

N'-(1-amino-2-cyanoethenyl)benzohydrazide

InChI

InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15)

InChI-Schlüssel

XFEAYEHJPXRGFS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NNC(=CC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.